2,2'-Bis(phenylethynyl)-1,1'-biphenyl

Thermosetting polymers Intramolecular cycloaddition High-temperature composites

2,2'-Bis(phenylethynyl)-1,1'-biphenyl (CAS 10403-50-6) is a biphenyl derivative bearing two phenylethynyl substituents at the 2 and 2' positions, creating a sterically congested, π-extended scaffold. Unlike its 4,4'-regioisomer, the proximal acetylene groups enable unique thermal [2+2] intramolecular cycloaddition (IMC) chemistry that is decisive for high-performance polymer curing.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 10403-50-6
Cat. No. B15486861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(phenylethynyl)-1,1'-biphenyl
CAS10403-50-6
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3C#CC4=CC=CC=C4
InChIInChI=1S/C28H18/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-18H
InChIKeyKDPBNEXWWARZAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bis(phenylethynyl)-1,1'-biphenyl (CAS 10403-50-6) – A Structurally Distinct Building Block for Thermally Crosslinkable and Highly Fluorescent Materials


2,2'-Bis(phenylethynyl)-1,1'-biphenyl (CAS 10403-50-6) is a biphenyl derivative bearing two phenylethynyl substituents at the 2 and 2' positions, creating a sterically congested, π-extended scaffold [1]. Unlike its 4,4'-regioisomer, the proximal acetylene groups enable unique thermal [2+2] intramolecular cycloaddition (IMC) chemistry that is decisive for high-performance polymer curing [2]. The compound also belongs to the 2-phenyldiphenylacetylene class, which exhibits markedly higher fluorescence quantum yields and longer singlet lifetimes compared to the simple diphenylacetylene benchmark [3]. These orthogonal differentiation axes—thermally activated crosslinking and superior photophysical performance—define its procurement value for organic electronics, high-temperature resins, and fluorescent probe development.

Why 4,4'-Isomers or Simple Arylethynyls Cannot Replace 2,2'-Bis(phenylethynyl)-1,1'-biphenyl in Performance-Critical Applications


Procurement specifications that treat 2,2'-bis(phenylethynyl)-1,1'-biphenyl as interchangeable with its 4,4'-regioisomer or mono-ethynyl analogs overlook two irreplaceable structure-driven properties. First, only the 2,2'-substitution pattern enforces the spatial proximity between the two acetylene moieties required for productive intramolecular [2+2] cycloaddition; the 4,4'-analog is geometrically incapable of this reaction and cannot deliver the same post-cure thermal stability in polymer matrices [1]. Second, substitution at the biphenyl 2,2'-positions forces a twisted conformation that suppresses aggregation-caused quenching while extending π-conjugation through the acetylene linkers, resulting in fluorescence quantum yields and singlet lifetimes that substantially exceed those of diphenylacetylene—the simplest arylethynyl model [2]. For users evaluating candidates for high-temperature thermosets or blue-emitting materials, substitution with a 4,4'-isomer or a mono-alkyne would directly compromise the crosslinking density or the luminescence efficiency that justifies the synthetic cost of the target compound.

Head-to-Head Quantitative Evidence: Where 2,2'-Bis(phenylethynyl)-1,1'-biphenyl Outperforms Its Closest Analogs


Intramolecular Cycloaddition (IMC) Capability: 2,2'- vs. 4,4'-Bis(phenylethynyl)biphenyl

The 2,2'-bis(phenylethynyl)biphenyl moiety undergoes thermally triggered intramolecular [2+2] cycloaddition that serves as a post-cure crosslinking mechanism in quinoxaline polymers. When the 2,2'-phenylethynyl-bearing monomer (I) was compared with an analogous monomer (IV) lacking the proximal acetylene geometry, the fully cured glass transition temperature (Tg) reached 280 °C for the IMC-capable system versus only 250 °C for the IMC-incapable control—a 30 °C advantage directly attributable to the 2,2'-architecture [1]. The 4,4'-regioisomer cannot undergo this intramolecular reaction due to the spatial separation of its acetylene groups.

Thermosetting polymers Intramolecular cycloaddition High-temperature composites

Fluorescence Quantum Yield and Singlet Lifetime Advantage Over Diphenylacetylene

2,2'-Bis(phenylethynyl)-1,1'-biphenyl belongs to the 2-phenyldiphenylacetylene structural class, which exhibits high fluorescence quantum yields (Φf) and long singlet lifetimes (τs) when compared to diphenylacetylene. The Lewis et al. (2006) photophysical study reports that 2-phenyldiphenylacetylenes possess Φf and τs values substantially exceeding those of the diphenylacetylene baseline, attributed to the steric twist of the biphenyl core that reduces non-radiative decay pathways [1]. While exact quantum yields vary with solvent, the trend is robust across multiple derivatives and solvent conditions.

Organic fluorophores OLED emitters Photophysics

Intramolecular [2+2] Cycloaddition Yields and Regioselectivity

Under neat conditions at 260–270 °C, 4,4'-disubstituted 2,2'-bis(phenylethynyl)biphenyls undergo intramolecular [2+2] cyclization followed by Diels-Alder trapping with tetraphenylcyclopentadienone to afford hexaphenylcycloocta[l]phenanthrenes in 12–23% isolated yields [1]. This reactivity is structurally unique to the 2,2'-dialkynylbiphenyl scaffold; analogs lacking the proximal dialkyne geometry (e.g., 4,4'-isomers or mono-alkynyl biphenyls) do not form the cyclobuta[l]phenanthrene intermediate under identical conditions.

Synthetic methodology Polycyclic aromatics Cycloaddition chemistry

Thermal Curing Exotherm Profile: 2,2'-Phenylethynyl Moiety vs. Terminal Acetylene Groups

Thermal analysis of a quinoxaline monomer bearing both terminal acetylene and 2,2'-bis(phenylethynyl)biphenyl groups reveals a softening temperature of 107 °C followed by a distinct exotherm above 150 °C. This exotherm corresponds to two independent events: (i) crosslinking of terminal acetylene groups and (ii) an intramolecular cycloaddition (IMC) reaction exclusive to the 2,2'-bis(phenylethynyl)biphenyl moiety [1]. Monomers lacking the 2,2'-dialkynylbiphenyl unit exhibit only the terminal acetylene exotherm, losing the secondary IMC curing event that contributes additional crosslink density.

Differential scanning calorimetry Polymer curing kinetics Thermoset characterization

Synthesis Yield Optimization: Amino-Substituted Derivative as Key Intermediate

While the parent 2,2'-bis(phenylethynyl)-1,1'-biphenyl is commercially available, its value as a polymer monomer often proceeds through the 5,5'-diamino derivative. Early syntheses of 2,2'-bis(phenylethynyl)-5,5'-diaminobiphenyl achieved less than 10% overall yield [1]. The improved method described in US Patent 4,782,184 (Hedberg et al.) addresses the yield bottleneck, enabling production at a yield and cost basis suitable for polymer-scale procurement [2]. This yield differential is critical for users who intend to derivatize the compound in-house.

Process chemistry Monomer synthesis Scale-up methodology

Procurement-Driven Application Scenarios for 2,2'-Bis(phenylethynyl)-1,1'-biphenyl Based on Verified Performance Data


High-Temperature Thermosetting Polyimides and Polyquinoxalines with IMC Post-Cure Capability

In aerospace and defense polymer programs, 2,2'-bis(phenylethynyl)-1,1'-biphenyl serves as a monomer precursor—via its 5,5'-diamino derivative—for polyimides and polyquinoxalines that undergo intramolecular cycloaddition (IMC) upon thermal curing. The IMC reaction, exclusive to the 2,2'-dialkynyl geometry, delivers a cured Tg of 280 °C, exceeding the 250 °C limit of IMC-incapable analogs by 30 °C [1]. This Tg advantage directly expands the operational envelope for engine nacelle composites, missile radomes, and high-speed airframe components.

Blue-Emitting and Host Materials for OLED Devices

The sterically twisted biphenyl core and extended acetylene conjugation endow 2,2'-bis(phenylethynyl)-1,1'-biphenyl with fluorescence quantum yields and singlet lifetimes that substantially exceed those of diphenylacetylene [1]. This photophysical advantage, combined with the compound's rigid structure that suppresses non-radiative decay, makes it a candidate blue-emitting layer or host material in organic light-emitting diodes where color purity, efficiency, and operational lifetime are procurement decision drivers.

Precursor for Fused Polycyclic Aromatic Frameworks via Thermal [2+2] Cycloaddition

The intramolecular [2+2] cyclization of 2,2'-bis(phenylethynyl)biphenyls generates cyclobuta[l]phenanthrene intermediates that can be trapped with dienophiles to afford complex polycyclic aromatics in 12–23% isolated yields [1]. This reactivity is structurally unique to the 2,2'-substitution pattern and enables synthetic access to extended π-systems relevant for organic semiconductors, fluorescent probes, and supramolecular building blocks that cannot be accessed from 4,4'-or mono-substituted analogs.

Fluorescent Probes and Sensors Requiring High Quantum Yield and Long Fluorescence Lifetime

The 2-phenyldiphenylacetylene chromophore class, of which 2,2'-bis(phenylethynyl)-1,1'-biphenyl is a representative member, displays high fluorescence quantum yields and long singlet lifetimes relative to diphenylacetylene [1]. For time-resolved fluorescence assays, fluorescence anisotropy measurements, or oxygen-sensing applications where long emission lifetime enhances detection sensitivity, the compound offers a measurable photophysical advantage over simpler arylethynyl fluorophores.

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